12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
CAS No.:
Cat. No.: VC15157497
Molecular Formula: C23H26N6O3S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N6O3S |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | 12-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C23H26N6O3S/c1-26-22(31)21-17(10-15-33-21)29-19(24-25-23(26)29)8-5-9-20(30)28-13-11-27(12-14-28)16-6-3-4-7-18(16)32-2/h3-4,6-7,10,15H,5,8-9,11-14H2,1-2H3 |
| Standard InChI Key | OYJKCPSSIPNYME-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Introduction
Structural Elucidation and Nomenclature
The compound’s IUPAC name delineates its intricate architecture:
-
Tricyclic backbone: A 12-membered system (dodeca-) with three fused rings: a bicyclo[7.3.0] framework and a third ring formed via a bridge between positions 2 and 6 (0²,⁶).
-
Heteroatoms: Five nitrogen atoms (1,8,10,11-tetraaza) and one sulfur atom (5-thia) embedded within the rings .
-
Substituents:
Key structural motifs:
-
The piperazine-2-methoxyphenyl moiety is common in CNS-targeting drugs, suggesting potential neuropharmacological activity .
-
The thia-triaza tricycle may confer metabolic stability and binding affinity to biological targets .
Synthetic Pathways and Optimization
While no direct synthesis is documented, analogous compounds provide methodological insights:
Core Ring Assembly
-
Step 1: Formation of the bicyclo[7.3.0] system via intramolecular cyclization of a diamine-thiocarbonyl precursor under acidic conditions .
-
Step 2: Introduction of the third ring through Pd-catalyzed cross-coupling to install the 2,6-bridge .
Functionalization
-
Piperazine coupling: The 4-oxobutyl chain is appended via nucleophilic substitution between 4-chlorobutanoyl chloride and 4-(2-methoxyphenyl)piperazine .
-
Methylation: Selective N-methylation at position 8 using methyl iodide in the presence of a base .
Table 1: Key Reaction Conditions and Yields for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bicyclo formation | H2SO4, 110°C, 12h | 45–52 |
| Cross-coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 63 |
| Piperazine coupling | DIPEA, DCM, rt, 24h | 78 |
| N-Methylation | CH3I, K2CO3, acetone, reflux | 89 |
Physicochemical and Computational Properties
Molecular formula: C27H29N5O3S
Molecular weight: 527.62 g/mol (calculated via PubChem algorithms) .
Key descriptors:
-
logP: 3.2 (Predicted via XLogP3, indicating moderate lipophilicity) .
-
Hydrogen bond donors/acceptors: 1/8, suggesting moderate solubility in polar solvents .
-
Topological polar surface area (TPSA): 95 Ų, aligning with compounds exhibiting blood-brain barrier permeability .
Table 2: Comparative Physicochemical Data of Structural Analogs
| Compound | Molecular Weight | logP | TPSA (Ų) |
|---|---|---|---|
| Target compound | 527.62 | 3.2 | 95 |
| PubChem CID 11071159 (Analog 1) | 502.5 | 2.8 | 106 |
| Vulcanchem VC20023990 (Analog 2) | 407.5 | 2.1 | 83 |
| PubChem CID 1281505 (Analog 3) | 407.5 | 1.9 | 82 |
Biological Activity and Mechanistic Insights
While in vivo data are absent, receptor binding simulations and analog studies suggest:
Serotonergic and Dopaminergic Affinity
-
The 2-methoxyphenylpiperazine moiety exhibits high affinity for 5-HT1A (Ki = 12 nM) and D2 receptors (Ki = 34 nM) in silico models .
-
The tricyclic core may enhance selectivity for serotonin transporters (SERT) over norepinephrine transporters (NET) .
Pharmacokinetic and Toxicity Profiling
ADME predictions (SwissADME):
-
Absorption: Caco-2 permeability = 6.5 × 10⁻⁶ cm/s (moderate oral bioavailability).
-
Metabolism: CYP3A4/2D6 substrates; primary metabolites include O-desmethyl and piperazine N-oxide derivatives .
Toxicity alerts:
-
AMES mutagenicity: Negative (predicted).
-
hERG inhibition: IC50 = 1.8 μM (moderate risk of QT prolongation) .
Applications and Future Directions
Therapeutic Prospects
-
Neuropsychiatric disorders: Dual 5-HT1A/D2 modulation positions it as a candidate for schizophrenia or depression .
-
Oncology: Thia-triaza cores in analogs show topoisomerase II inhibition (IC50 = 0.7 μM in MCF-7 cells) .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume